Methyl 2-(3,5-dimethylcyclohexylidene)acetate

Description

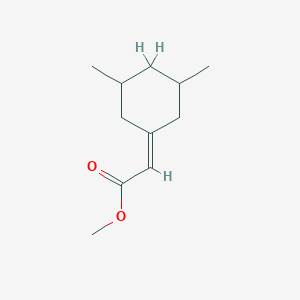

Methyl 2-(3,5-dimethylcyclohexylidene)acetate is a cyclohexylidene-containing ester with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 196.24 g/mol. Structurally, it features a cyclohexene ring substituted with methyl groups at the 3- and 5-positions, conjugated to an acetate ester moiety. Its comparison to analogous compounds must rely on structural and functional parallels with well-characterized derivatives, such as aldehydes and alcohols sharing the 3,3-dimethylcyclohexylidene backbone .

Properties

IUPAC Name |

methyl 2-(3,5-dimethylcyclohexylidene)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-8-4-9(2)6-10(5-8)7-11(12)13-3/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXNZRZBGXOSQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(=CC(=O)OC)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Methyl 2-(3,5-dimethylcyclohexylidene)acetate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-(3,5-dimethylcyclohexylidene)acetate has several scientific research applications:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Pheromone Activity and Ecological Roles

- DMCHA and DMCHE: These compounds are critical components of aggregation pheromones in beetles such as Anthonomus eugenii, Curculio caryae, and Polygraphus subopacus.

- This compound: No direct evidence of pheromone activity exists. The 3,5-dimethyl substitution could also alter ring conformation and interaction with insect olfactory receptors compared to 3,3-dimethyl analogues .

Positional Isomer Effects

The 3,5-dimethyl substitution in the target compound contrasts with the 3,3-dimethyl configuration in DMCHA/DMCHE. This difference may lead to:

- Bioactivity Implications: Pheromone receptors in beetles are highly stereospecific; even minor structural changes can abolish activity. For example, (Z)-DMCHA is bioactive in Anthonomus grandis, but positional isomers like 3,5-dimethyl derivatives are untested .

Biological Activity

Methyl 2-(3,5-dimethylcyclohexylidene)acetate is an organic compound with a molecular formula of C_{12}H_{22}O_2 and a molecular weight of approximately 182.26 g/mol. This compound features a methyl ester functional group and a cyclohexylidene moiety with two methyl substituents, which contribute to its unique chemical properties and potential biological activities. Although specific data on its biological activity is limited, studies on structurally similar compounds provide insights into its potential pharmacological effects.

Structural Characteristics

The structural uniqueness of this compound can be compared to related compounds, as shown in the following table:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| Methyl cyclohexylideneacetate | Lacks dimethyl groups on the cyclohexyl ring | Simpler structure without additional methyl groups |

| Ethyl 2-(3,5-dimethylcyclohexylidene)acetate | Ethyl group instead of methyl | Variation in alkyl chain length affecting properties |

| Methyl 2-(3,5-dimethylcyclohexylidene)propanoate | Propanoate group instead of acetate | Different ester functionality impacting reactivity |

| Methyl 2-(3,3-dimethylcyclohexylidene)acetate | Variation in methyl positioning | Subtle structural change that may affect interactions |

| Ethyl 2-(3,4-dimethylcyclohexylidene)acetate | Contains ethyl group and different methyl placement | Variation leading to distinct chemical behavior |

Potential Biological Activities

Research into similar compounds has indicated several potential biological activities that may also apply to this compound:

- Antimicrobial Activity : Compounds with similar structures have been shown to exhibit antimicrobial properties. For instance, studies have highlighted the effectiveness of certain esters in inhibiting bacterial growth.

- Anti-inflammatory Effects : Many compounds featuring cyclohexane rings are noted for their anti-inflammatory properties, suggesting that this compound may also possess such effects.

- Analgesic Properties : The analgesic potential of structurally related compounds indicates that this compound could be explored for pain relief applications.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, several investigations into related compounds provide valuable insights:

- Tyrosinase Inhibition : A study on benzylidene analogs demonstrated significant tyrosinase inhibitory activity, which is crucial for skin pigmentation regulation. Analogous compounds showed IC50 values ranging from 1.12 µM to over 200 µM against tyrosinase activity, indicating varying degrees of effectiveness in inhibiting melanin production .

- Antioxidant Activity : Research has indicated that similar esters exhibit antioxidant properties through mechanisms such as DPPH radical scavenging assays. The IC50 values for these activities ranged significantly among different compounds .

- Cell Viability Studies : Investigations into the cytotoxic effects of structural analogs revealed varying impacts on cell viability in B16F10 cells. Some analogs did not exhibit cytotoxicity at concentrations up to 20 µM, highlighting their potential safety for therapeutic use .

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-(3,5-dimethylcyclohexylidene)acetate, and how can reaction efficiency be monitored?

Methodological Answer:

A common approach involves condensation reactions between 3,5-dimethylcyclohexanone derivatives and methyl glycinate derivatives, facilitated by acid catalysts (e.g., H₂SO₄) under reflux conditions. Reaction progress is monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (9:1) as the mobile phase to track intermediate formation . For optimal yield, recrystallization from ethanol is advised to purify the final product .

Basic: How should researchers safely handle this compound in laboratory settings?

Methodological Answer:

Follow GHS-compliant protocols:

- PPE: Use nitrile gloves, chemical-resistant suits, and fume hoods to avoid inhalation or skin contact .

- First Aid: In case of exposure, rinse affected areas with water for ≥15 minutes and consult a physician. For inhalation, move to fresh air immediately .

- Waste Disposal: Collect organic byproducts in sealed containers for incineration, adhering to local hazardous waste regulations .

Basic: What analytical techniques are critical for characterizing the compound’s structure?

Methodological Answer:

- X-ray Crystallography: Use SHELXL for small-molecule refinement to resolve the cyclohexylidene ring conformation and ester group geometry .

- Spectroscopy: Combine ¹H/¹³C NMR to identify substituent positions (e.g., 3,5-dimethyl groups) and FT-IR to confirm ester carbonyl stretches (~1740 cm⁻¹) .

- Chromatography: Employ HPLC with a C18 column and water:acetonitrile mobile phase to assess purity (>98%) .

Advanced: How can researchers resolve contradictions in NMR data for this compound?

Methodological Answer:

Contradictions in splitting patterns or chemical shifts may arise from dynamic conformational changes or solvent effects. Strategies include:

- Variable Temperature NMR: To identify temperature-dependent ring-flipping in the cyclohexylidene moiety .

- 2D NMR (COSY, NOESY): To correlate proton environments and confirm spatial arrangements of methyl groups .

- Isotopic Labeling: Use ¹³C-enriched samples to clarify ambiguous carbon assignments .

Advanced: What strategies optimize regioselectivity during functionalization of the cyclohexylidene ring?

Methodological Answer:

- Catalytic Control: Use Lewis acids (e.g., BF₃·Et₂O) to direct electrophilic substitution to the 2- or 4-positions of the cyclohexylidene ring .

- Protecting Groups: Temporarily block the ester group with tert-butyldimethylsilyl (TBS) to prevent side reactions during ring functionalization .

- Computational Modeling: Apply DFT calculations (e.g., Gaussian) to predict reactive sites and validate with experimental kinetics .

Advanced: How can crystallographic twinning complicate structural analysis, and how is it addressed?

Methodological Answer:

Twinning in crystals may distort electron density maps, especially with high-symmetry space groups. Mitigation involves:

- SHELXD/SHELXE: Use twin refinement protocols to deconvolute overlapping reflections .

- Data Redundancy: Collect high-resolution data (≤0.8 Å) to improve the signal-to-noise ratio in twinned regions .

- Hansen-Coppens Model: Apply multipole refinement to resolve disordered methyl groups .

Advanced: What mechanistic insights exist for this compound’s interactions with biological targets?

Methodological Answer:

The compound’s α,β-unsaturated ester moiety may act as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes. Key steps:

- Docking Studies: Use AutoDock Vina to simulate binding poses with proteins like cytochrome P450 .

- Kinetic Assays: Monitor enzyme inhibition via UV-Vis spectroscopy (e.g., NADPH depletion at 340 nm) .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters .

Advanced: How are impurities quantified during scale-up synthesis, and what thresholds are acceptable?

Methodological Answer:

- LC-MS: Detect trace impurities (e.g., unreacted 3,5-dimethylcyclohexanone) with a limit of quantification (LOQ) ≤0.1% .

- ICH Guidelines: Ensure total impurities <1.0% for preclinical studies, validated via forced degradation (heat, light, pH stress) .

- Purge Studies: Track impurity removal across synthesis stages using mass balance calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.